molecular formula C14H11ClN2O B1444538 8-(Benzyloxy)-3-chloroimidazo[1,2-a]pyridine CAS No. 1373350-40-3

8-(Benzyloxy)-3-chloroimidazo[1,2-a]pyridine

Cat. No. B1444538
M. Wt: 258.7 g/mol
InChI Key: FRVRMNWDDJGQTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“8-(Benzyloxy)-3-chloroimidazo[1,2-a]pyridine” is a chemical compound with the empirical formula C14H12N2O . It is a solid substance . This compound is part of a larger group of compounds known as imidazopyridines, which are important structural motifs found in numerous bioactive molecules .

Scientific Research Applications

Structural Diversity and Antitumor Activity

Substituted imidazo[1,2-a]pyridine ligands, including derivatives structurally related to 8-(Benzyloxy)-3-chloroimidazo[1,2-a]pyridine, have been synthesized and used in the construction of novel Cu(II)-based coordination complexes. These complexes have demonstrated significant antitumor activity against human myocardial aneurysm cells, suggesting their potential for development into therapeutic agents. The study details the synthesis, structural diversity, and the inhibitory effects of these complexes on cancer cell viability, proliferation, migration, invasion, and apoptosis through assays like CCK-8, transwell, and flow cytometry (Liu et al., 2020).

Optical Properties for Materials Chemistry

Research into novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]-pyridin-7-yl)-1,3,4-oxadiazole derivatives, which share a core structure with 8-(Benzyloxy)-3-chloroimidazo[1,2-a]pyridine, has revealed their unique optical properties. These properties include fluorescence spectral characteristics, which are influenced by substituent groups, making these compounds interesting for applications in materials chemistry, such as in the development of new fluorescent materials (Ge et al., 2014).

Synthesis and Application in Agriculture

The synthesis of sulfonylurea herbicides, such as imazosulfuron and its derivatives, involves the use of intermediates like 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide. This highlights a critical application of imidazo[1,2-a]pyridine derivatives in the agricultural sector, where they contribute to the development of herbicides targeting specific weeds without harming the crops. The synthesis process encompasses several steps, including chlorosulfonation, ammonolysis, and condensation reactions, demonstrating the chemical versatility and applicability of these compounds in creating effective herbicidal agents (Gui-zhe, 2015).

Photoluminescent Properties

A study on a new 3-position substituted imidazo[1,2-a]pyridine ligand and its coordination polymers revealed interesting photoluminescent properties. These properties make such compounds suitable for applications in the development of photoluminescent materials, which could have various industrial and research applications, including sensors, imaging agents, and components in electronic devices. The research focused on the synthesis, crystal structures, and the evaluation of photoluminescent properties of these novel compounds (Li, Ni, & Yong, 2018).

properties

IUPAC Name

3-chloro-8-phenylmethoxyimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c15-13-9-16-14-12(7-4-8-17(13)14)18-10-11-5-2-1-3-6-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVRMNWDDJGQTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CN3C2=NC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Benzyloxy)-3-chloroimidazo[1,2-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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